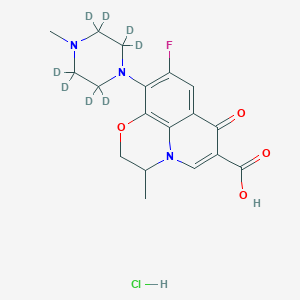
Nrf2 activator-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nrf2 activator-2 is a compound that plays a crucial role in the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is essential for cellular defense mechanisms against oxidative stress and inflammation. By activating Nrf2, this compound enhances the expression of antioxidant proteins, thereby protecting cells from damage caused by reactive oxygen species and other stressors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Nrf2 activator-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity. For instance, the use of palladium-catalyzed cross-coupling reactions is common in the synthesis of such activators .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures the consistent production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions: Nrf2 activator-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate reagents and catalysts.
Major Products:
Aplicaciones Científicas De Investigación
Nrf2 activator-2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a tool to study the mechanisms of oxidative stress and antioxidant defense. It helps researchers understand how cells respond to oxidative damage and develop strategies to mitigate such effects .
Biology: In biological research, this compound is employed to investigate the role of the Nrf2 pathway in cellular homeostasis and disease. It is particularly valuable in studying neurodegenerative diseases, cancer, and inflammatory conditions .
Medicine: In medicine, this compound has potential therapeutic applications. It is being explored as a treatment for conditions characterized by oxidative stress and inflammation, such as Alzheimer’s disease, Parkinson’s disease, and certain cancers .
Industry: In the industrial sector, this compound is used in the development of new drugs and therapeutic agents. Its ability to modulate the Nrf2 pathway makes it a valuable compound for pharmaceutical research and development .
Mecanismo De Acción
Nrf2 activator-2 exerts its effects by interacting with the Nrf2 pathway. Under normal conditions, Nrf2 is bound to Kelch-like ECH-associated protein 1 (Keap1) in the cytoplasm, which inhibits its activity. Upon activation by this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (ARE) in the DNA, promoting the transcription of genes involved in detoxification, reduction of reactive oxygen species, and restoration of redox homeostasis .
Comparación Con Compuestos Similares
Nrf2 activator-2 is unique in its ability to specifically activate the Nrf2 pathway without causing excessive activation that could lead to aberrant gene expression. Similar compounds include:
Propiedades
Fórmula molecular |
C20H17BrO3 |
|---|---|
Peso molecular |
385.2 g/mol |
Nombre IUPAC |
6-bromo-8,8-dimethyl-3-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one |
InChI |
InChI=1S/C20H17BrO3/c1-20(2)9-8-14-17-13(11-16(21)18(14)24-20)10-15(19(22)23-17)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
Clave InChI |
AWBUMGZRUKQFIN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2=C3C(=CC(=C2O1)Br)C=C(C(=O)O3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
